5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carboxamide: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carboxamide typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds, α, β -acetylenic aldehydes, β -ketonitriles, and ynones . The reaction conditions often include the use of solvents such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. similar pyrazole derivatives are often synthesized through multi-step processes involving the annulation of pyrazole fragments to amino-substituted rings .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex heterocyclic systems .
Scientific Research Applications
5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its biological activity . The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 3-Amino-1-methyl-1H-pyrazole
- 5-Amino-1H-pyrazole-4-carbonitriles
Uniqueness
5-Amino-3-isobutyl-1-methyl-1H-pyrazole-4-carboxamide stands out due to its isobutyl substitution, which can influence its reactivity and biological activity. This unique structural feature makes it a valuable compound for the synthesis of novel heterocyclic systems and potential drug candidates .
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-amino-1-methyl-3-(2-methylpropyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C9H16N4O/c1-5(2)4-6-7(9(11)14)8(10)13(3)12-6/h5H,4,10H2,1-3H3,(H2,11,14) |
InChI Key |
RYPKTYOMCAXBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN(C(=C1C(=O)N)N)C |
Origin of Product |
United States |
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